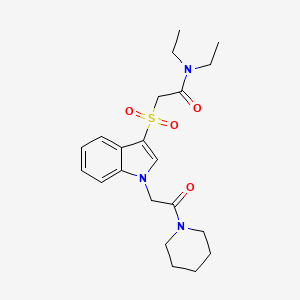

N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4S/c1-3-22(4-2)21(26)16-29(27,28)19-14-24(18-11-7-6-10-17(18)19)15-20(25)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLONMOZVZBQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound with significant pharmacological potential. Its complex structure, characterized by a piperidine moiety and an indole derivative, suggests various biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article aims to summarize the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C21H29N3O4S, with a molecular weight of 419.54 g/mol. The compound features sulfonamide functionality, which is known for its diverse biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N3O4S |

| Molecular Weight | 419.54 g/mol |

| Purity | Typically 95% |

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have demonstrated promising activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Research indicated that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial properties .

- Biofilm Inhibition : The ability to inhibit biofilm formation was also noted, enhancing the therapeutic potential of these compounds in treating infections associated with biofilm-producing bacteria .

Enzyme Inhibition

The sulfonamide group in this compound has been linked to enzyme inhibition activities:

- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases .

- Urease Inhibition : Compounds exhibiting urease inhibitory activity were reported with IC50 values as low as 1.13 µM, indicating strong potential for managing urease-related conditions .

Study 1: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of various piperidine derivatives, including those related to N,N-diethyl compounds, highlighted their antibacterial effectiveness against Salmonella typhi and Bacillus subtilis. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction mechanisms at play .

Study 2: Molecular Docking Analysis

Molecular docking studies have been employed to predict the binding affinity of N,N-diethyl derivatives with target enzymes and receptors. These studies revealed that the compound could effectively interact with active sites, supporting its role as a bioactive agent .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C21H29N3O2S

- Molecular Weight : 387.5 g/mol

- IUPAC Name : N,N-diethyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide

Anticancer Activity

Research indicates that compounds similar to N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant anticancer properties. For instance, studies have synthesized a series of indole derivatives and evaluated their efficacy against various cancer cell lines. One study highlighted that certain derivatives showed potent activity against breast cancer cells, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A related study assessed the antimicrobial activity of similar indole derivatives, with some exhibiting efficacy comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .

CNS Activity

The central nervous system (CNS) effects of related compounds have been explored, particularly their potential as anticonvulsants and sedatives. Research has shown that certain derivatives can modulate neurotransmitter systems, which may lead to therapeutic applications in treating epilepsy or anxiety disorders .

Table 1: Summary of Research Findings on Anticancer Activity

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action is thought to involve the modulation of specific biological pathways relevant to cancer cell proliferation and survival, as well as interactions with microbial targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

- Key Differences : Replaces the sulfonyl (-SO₂-) group with a thioether (-S-) linkage and substitutes the N,N-diethyl acetamide with a 4-fluorobenzyl group.

- Implications : The thioether may reduce oxidative stability compared to the sulfonyl group, while the 4-fluorobenzyl substitution could alter target affinity. This compound’s bioactivity remains uncharacterized, but fluorinated aromatic groups often enhance metabolic stability .

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

- Key Differences : Features a 4-chlorobenzyl group at the indole’s 1-position and a pyridin-4-yl acetamide. The absence of a piperidinyl-oxoethyl group distinguishes its side chain.

- Biological Activity : Acts as a potent tubulin inhibitor under preclinical development, highlighting how substitutions at the indole’s 1-position (e.g., chlorobenzyl vs. piperidinyl-oxoethyl) influence target specificity. The pyridine ring may facilitate π-π stacking interactions in binding pockets .

2-({1-[2-Oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide

- Key Differences : Substitutes N,N-diethyl with a 2-(trifluoromethyl)phenyl group on the acetamide.

- This modification could improve pharmacokinetic properties, such as half-life, compared to the diethyl analog .

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide

- Key Differences : Incorporates a 4-chlorobenzoyl group at the indole’s 1-position, a methoxy group at the 5-position, and a pyridin-3-yl ethyl acetamide.

- Biological Activity: Identified as a non-azole inhibitor of protozoan CYP51, critical for sterol biosynthesis in parasites. The 5-methoxy and 2-methyl groups may optimize steric interactions with the enzyme’s active site, while the pyridyl ethyl chain contributes to solubility .

Natural Indole Alkaloids (e.g., N-Hydroxy-N-(2-(1-hydroxy-2-methoxy-1H-indol-3-yl)ethyl)acetamide)

- Key Differences : Natural derivatives often feature hydroxyl and methoxy groups, contrasting with synthetic sulfonyl or thioether linkages.

- Biological Activity : Exhibits antimicrobial properties, underscoring how oxygenation patterns in indoles influence bioactivity. Synthetic analogs like the target compound may trade natural product complexity for tunable pharmacokinetics .

Structural and Functional Analysis Table

Research Findings and Implications

- Sulfonyl vs.

- Acetamide Substitutions : Bulky groups (e.g., trifluoromethylphenyl) may improve selectivity by reducing off-target interactions, while diethyl groups balance lipophilicity and solubility .

- Indole 1-Position Modifications : Piperidinyl-oxoethyl and benzyl/benzoyl groups dictate enzyme specificity (e.g., tubulin vs. CYP51 inhibition), highlighting the importance of side-chain engineering .

Q & A

Q. Tables

| Synthetic Route Comparison | Method A | Method B |

|---|---|---|

| Starting Material | Indole-3-sulfonic acid | 1-(2-oxoethyl)indole |

| Key Step | Sulfonation | Pd-catalyzed amidation |

| Yield | 45% | 62% |

| Purity (HPLC) | >98% | >95% |

| Spectroscopic Signatures | FTIR (cm) | H NMR (δ ppm) |

|---|---|---|

| Sulfonyl Group | 1245, 1170 | - |

| N,N-Diethyl | - | 1.1 (t), 3.4 (q) |

| Indole C-H | 3050 | 7.6 (d, J=8.2 Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.